4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
Overview
Description
4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H16N4.2ClH. It is a pyrimidine derivative that features a piperazine ring, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is used extensively in scientific research due to its versatile chemical structure. Its applications include:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
- 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine
Comparison: 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine moiety. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCYSLEWIJRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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